REACTION_CXSMILES
|
FC(F)(F)S(O)(=O)=O.[F:9][C:10]1[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].[I:20]N1C(=O)CCC1=O>>[F:9][C:10]1[C:18]([F:19])=[CH:17][C:16]([I:20])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
2,3-difluorobenzoic acid
|
Quantity
|
18.96 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC=C1F
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
of vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL, 3 neck round bottom flask, equipped with an overhead stirrer
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
ADDITION
|
Details
|
After a total of 5 h, the reaction mixture is poured into 600 mL
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
crushed ice/water containing 100 mL of 10% sodium sulfite solution
|
Type
|
CUSTOM
|
Details
|
The beige colored precipitate is collected
|
Type
|
WASH
|
Details
|
washed with ice water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. in a vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.2 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |